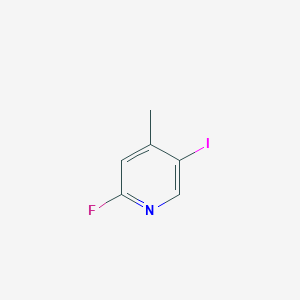

2-Fluoro-5-iodo-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSVFCIENPUKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657721 | |

| Record name | 2-Fluoro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184913-75-4 | |

| Record name | 2-Fluoro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Halogenated Pyridines in Advanced Chemical Synthesis

Halogenated pyridines are a class of organic compounds that have become indispensable in the realms of medicinal chemistry and materials science. innospk.comindiamart.com The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a common feature in many biologically active molecules. nih.gov The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto this ring system dramatically influences the compound's physicochemical properties and reactivity. innospk.com

The presence of halogens can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase its cell membrane permeability. innospk.com Fluorine, in particular, is often incorporated into drug candidates to boost their potency and bioavailability. innospk.com Furthermore, the carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki and Heck couplings. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. innospk.com This versatility makes halogenated pyridines, including their chlorinated and fluorinated derivatives, crucial intermediates in the production of high-efficacy, low-toxicity agrochemicals and a new generation of pharmaceuticals. agropages.com

An Overview of the Research Landscape for 2 Fluoro 5 Iodo 4 Methylpyridine

Established Synthetic Routes for Halogenated Pyridines

The synthesis of polysubstituted pyridines, particularly those bearing multiple halogen atoms, relies on a well-established toolbox of organic reactions. The precise control over the position of each halogen is paramount and is dictated by the inherent electronic nature of the pyridine ring and the strategic use of directing groups.

Electrophilic Halogenation Approaches for Fluorine and Iodine Incorporation

Introducing halogens onto an aromatic ring is typically achieved through electrophilic aromatic substitution. However, the methods for fluorine and iodine differ significantly due to their disparate reactivities.

Direct fluorination of aromatic rings with fluorine gas (F₂) is highly exothermic and difficult to control, often leading to poor yields of the desired monofluorinated product. libretexts.org Consequently, synthetic chemists turn to electrophilic fluorinating reagents that deliver an "F⁺" equivalent in a more controlled manner. A common and effective reagent for this purpose is N-fluorodibenzenesulfonimide (NFSI), often used in conjunction with a solvent switch from THF to dichloromethane (B109758) to suppress side reactions. drughunter.com Another widely used reagent is sold under the trade name Selectfluor, which is F-TEDA-BF₄. libretexts.org

Conversely, molecular iodine (I₂) is generally unreactive toward aromatic rings. libretexts.org To facilitate electrophilic iodination, an oxidizing agent is typically required to convert I₂ into a more potent electrophilic species, effectively an "I⁺" equivalent. Common oxidants used for this purpose include hydrogen peroxide or copper(II) chloride. libretexts.org An alternative to direct iodination is the Sandmeyer-type reaction, where an amino group is converted into a diazonium salt, which is then displaced by an iodide salt, such as potassium iodide (KI). This approach was successfully used in the synthesis of the related compound, 2-chloro-4-iodo-5-methylpyridine (B598715). google.com

Regioselective Synthesis via Pyridine Ring Functionalization

Achieving the correct substitution pattern (regioselectivity) on a pyridine ring is a central challenge in its functionalization. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 and C5 positions.

To overcome the natural reactivity patterns, chemists employ several strategies:

Pyridine N-Oxide Formation: The formation of a pyridine N-oxide modifies the electronic properties of the ring. The N-oxide group is electron-donating via resonance, which activates the C2, C4, and C6 positions for electrophilic attack. This strategy is exemplified in a patented synthesis of 2-chloro-4-iodo-5-methylpyridine, where a 2-chloro-5-methylpyridine (B98176) N-oxide is subjected to nitration at the C4 position. google.com

Directed Metalation: The use of strong bases, such as organolithium or organosodium reagents, can deprotonate the pyridine ring at specific positions, creating a nucleophilic center that can then be quenched with an electrophile (like iodine). This allows for functionalization at positions that are not electronically favored for electrophilic substitution. chemrxiv.org

Steric Hindrance: The presence of bulky substituent groups can physically block certain positions on the ring, directing incoming reagents to less hindered sites. wikipedia.org This principle is often exploited to control the regioselectivity of a reaction.

Halogen Exchange Reactions: In some cases, a halogen atom can be introduced and later exchanged for another. The Finkelstein reaction, for instance, involves the exchange of a chloride or bromide for an iodide using an iodide salt like NaI in acetone. wikipedia.org Conversely, the Swarts reaction is used to introduce fluorine. youtube.com Aromatic versions of the Finkelstein reaction have been developed using catalysts such as copper(I) iodide. wikipedia.org

Advanced Synthetic Protocols for this compound

A likely pathway begins with 2-amino-4-methylpyridine . The synthesis would proceed in two key steps: regioselective iodination followed by a fluorination reaction.

Iodination: The amino group at C2 is strongly activating and directs electrophiles to the ortho (C3) and para (C5) positions. Iodination using an electrophilic iodine source (e.g., N-iodosuccinimide or I₂/H₂O₂) would be expected to yield 2-amino-5-iodo-4-methylpyridine (B1285552) . The 5-position is electronically favored and sterically accessible.

Fluorination: The resulting 2-amino-5-iodo-4-methylpyridine can then undergo a Balz-Schiemann type reaction. This involves the conversion of the C2-amino group into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a fluoride (B91410) source like anhydrous hydrogen fluoride (HF) or tetrafluoroboric acid (HBF₄). google.com Gentle heating of the diazonium salt intermediate then releases nitrogen gas and installs the fluorine atom at the C2 position to yield the final product.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the proposed synthesis hinges on the careful control of reaction parameters.

| Reaction Step | Key Parameters | Typical Reagents & Conditions | Rationale |

| Iodination | Reagent Choice, Solvent, Temperature | Reagents: N-Iodosuccinimide (NIS) or I₂ with an oxidant (e.g., H₂O₂). Solvent: Acetonitrile or Dichloromethane. Temp: Room temperature. | NIS is often preferred for milder conditions and easier handling. The solvent choice can influence reactivity and solubility. |

| Diazotization | Temperature Control, Acid Source | Reagents: Sodium Nitrite (NaNO₂), Anhydrous Hydrogen Fluoride (HF). Temp: Diazotization is performed at low temperatures (-10°C to 5°C) to ensure the stability of the diazonium salt. google.comgoogle.com | Precise temperature control is critical to prevent premature decomposition of the diazonium intermediate and minimize side reactions. |

| Fluorination | Temperature | Temp: The reaction is warmed (e.g., 30°C to 70°C) after diazotization is complete to induce the decomposition of the diazonium salt and formation of the C-F bond. google.com | Controlled heating provides the activation energy for the final fluorination step. |

Role of Precursor Compounds in Synthesis Development

The development of a synthetic route for this compound is heavily informed by the known syntheses of its precursors and structural analogues.

| Precursor/Analogue | CAS Number | Role in Synthesis Development | Reference |

| 2-Fluoro-4-methylpyridine | 461-87-0 | A key starting material for an alternative route involving direct iodination. Also serves as a structural reference. sigmaaldrich.cominnospk.com | sigmaaldrich.cominnospk.com |

| 2-Amino-4-methylpyridine | 695-34-1 | The likely starting material for the most plausible synthetic pathway. chemsrc.com | chemsrc.com |

| 2-Chloro-5-methylpyridine | 18368-63-3 | Its conversion to 2-chloro-4-iodo-5-methylpyridine via an N-oxide intermediate provides a blueprint for C4 functionalization. google.comgoogle.com | google.comgoogle.com |

| 5-Bromo-2-fluoro-4-picoline | Not Available | Its synthesis from 2-amino-4-picoline via bromination and a Balz-Schiemann reaction provides a direct analogy for the proposed synthesis of the target compound. google.com | google.com |

| 2-Fluoro-5-iodopyridine | 171197-80-1 | Demonstrates the viability of the Balz-Schiemann reaction on an iodinated pyridine ring. chemicalbook.com | chemicalbook.com |

Emerging Synthetic Techniques Applicable to Pyridine Scaffolds

The field of synthetic organic chemistry is continually evolving, with new methods offering potential improvements in efficiency, safety, and environmental impact. Several emerging techniques are applicable to the synthesis of complex pyridine scaffolds. nih.gov

Late-Stage C-H Functionalization: Modern catalysis offers the potential to directly replace a C-H bond with a halogen atom, bypassing the need for pre-functionalized precursors like aminopyridines. This approach could significantly shorten synthetic routes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming a variety of chemical bonds under mild conditions. While demonstrated for C-N bond formation on related heterocycles, its application could be extended to the C-I or C-F bond formation on pyridine rings. acs.org

Multi-component Reactions: Strategies that combine three or more starting materials in a single step (one-pot) to build a complex product are gaining traction. researchgate.net These methods improve atom economy and reduce waste from intermediate purification steps.

Flow Chemistry: Conducting reactions, particularly those involving hazardous reagents like anhydrous HF or potentially unstable intermediates like diazonium salts, in continuous flow reactors can enhance safety, improve heat transfer, and allow for easier scalability compared to traditional batch processing.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplifying purification processes. While a specific solid-phase synthesis for this compound has not been detailed in the literature, a hypothetical route can be proposed based on established methods for the synthesis of other halopyridines on solid supports.

A potential strategy would involve the immobilization of a suitable pyridine precursor onto a solid support, followed by sequential chemical modifications to introduce the desired fluoro and iodo functionalities. For instance, a pyridine derivative with a handle for attachment to a resin, such as a hydroxyl or amino group, could be utilized.

Hypothetical Solid-Phase Synthesis Route:

A plausible, though not yet documented, approach could involve the following steps:

Immobilization: A pyridine precursor, such as a derivative of 4-methylpyridine (B42270) bearing a suitable linker, would be anchored to a solid support (e.g., polystyrene resin). The choice of linker and resin is crucial for the stability during the reaction sequence and for the final cleavage of the product.

Fluorination: The immobilized pyridine could then undergo fluorination. This is a challenging step, and conditions would need to be carefully optimized to achieve regioselectivity.

Iodination: Following fluorination, the introduction of the iodine atom at the 5-position would be carried out. This could potentially be achieved through electrophilic iodination.

Cleavage: Finally, the target compound, this compound, would be cleaved from the solid support.

Challenges and Considerations:

The development of a successful solid-phase synthesis for this compound would require overcoming several challenges, including:

Regioselectivity: Ensuring the correct placement of the fluorine and iodine atoms on the pyridine ring is paramount.

Reaction Conditions: The reaction conditions for each step must be compatible with the solid support and the linker.

Monitoring: Effective methods for monitoring the progress of each reaction on the solid support would be necessary.

The following table outlines key aspects of a potential solid-phase synthesis strategy, based on general principles and analogous reactions.

| Step | Description | Potential Reagents and Conditions | Key Challenges |

| Immobilization | Anchoring a 4-methylpyridine derivative to a solid support. | Wang resin, Rink amide resin with appropriate linker chemistry. | Linker stability under subsequent reaction conditions. |

| Fluorination | Introduction of a fluorine atom at the 2-position. | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI). | Regioselectivity, potential for side reactions. |

| Iodination | Introduction of an iodine atom at the 5-position. | N-Iodosuccinimide (NIS), Iodine with an oxidizing agent. | Regioselectivity, steric hindrance from the adjacent methyl group. |

| Cleavage | Release of the final product from the solid support. | Trifluoroacetic acid (TFA), Hydrogen fluoride (HF). | Product purity, potential for degradation during cleavage. |

Biocatalytic Approaches for Pyridine Functionalization

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. While a specific biocatalytic method for the synthesis of this compound has not been reported, the growing field of enzymatic halogenation of aromatic compounds suggests that such an approach could be feasible in the future.

The functionalization of pyridine rings using biocatalysts is an area of active research. nih.gov Enzymes such as halogenases have shown the potential to catalyze the site-selective halogenation of various aromatic substrates.

Potential Biocatalytic Strategies:

A hypothetical biocatalytic synthesis of this compound could involve:

Enzymatic Iodination: A key step could be the use of a halogenase enzyme to introduce the iodine atom at the 5-position of a pre-fluorinated pyridine substrate. The substrate would need to be 2-fluoro-4-methylpyridine. The success of this approach would depend on the identification or engineering of a halogenase with the appropriate substrate specificity and regioselectivity.

Enzyme Engineering: Given that naturally occurring enzymes may not possess the desired activity towards a highly substituted and synthetic substrate like 2-fluoro-4-methylpyridine, enzyme engineering techniques such as directed evolution could be employed to create a bespoke biocatalyst.

Current Research and Future Outlook:

Research into biocatalytic halogenation is ongoing, with a focus on expanding the substrate scope and understanding the mechanisms of these enzymes. While the direct application to the synthesis of this compound remains a future prospect, the progress in this field is promising.

The following table summarizes the potential and challenges of a biocatalytic approach.

| Approach | Description | Potential Enzymes | Key Challenges |

| Direct Enzymatic Iodination | Site-selective iodination of 2-fluoro-4-methylpyridine. | Flavin-dependent halogenases, Non-heme iron halogenases. | Substrate specificity, regioselectivity, enzyme availability and stability. |

| Enzyme Engineering | Modification of existing halogenases to accept the target substrate. | Directed evolution, Site-directed mutagenesis. | Labor-intensive process, requires robust high-throughput screening methods. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 5 Iodo 4 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. uoanbar.edu.iqresearchgate.net The presence of halogen substituents further activates the ring towards nucleophilic aromatic substitution (SNAr).

In 2-fluoro-5-iodo-4-methylpyridine, both the fluorine and iodine atoms can potentially act as leaving groups in nucleophilic substitution reactions. The reactivity of a halogen as a leaving group in SNAr reactions is primarily dependent on the stability of the intermediate Meisenheimer complex and the carbon-halogen bond strength.

The C2 position, where the fluorine atom is located, is electronically activated for nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. uoanbar.edu.iq Fluorine is a highly activating group for SNAr reactions because of its strong inductive electron-withdrawing effect, which stabilizes the negatively charged intermediate. However, the C-F bond is very strong, making fluorine a poor leaving group compared to other halogens.

Conversely, the iodine atom at the C5 position is a better leaving group than fluorine due to the weaker carbon-iodine bond. While the C5 position is not as electronically activated as the C2 or C4 positions for nucleophilic attack, the excellent leaving group ability of iodide can facilitate substitution at this site under certain conditions. For analogous compounds like 5-bromo-2-fluoropyrimidine, the fluoride (B91410) group is the one that undergoes nucleophilic aromatic substitution. ossila.com In palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, the more reactive C-I or C-Br bond is typically the site of reaction. chemicalbook.com

The relative reactivity is a balance between the activation of the substitution site and the leaving group ability of the substituent.

Table 1: General Reactivity of Halogen Substituents in Nucleophilic Aromatic Substitution

| Substituent | Position on Pyridine Ring | Electronic Effect | Leaving Group Ability |

|---|---|---|---|

| Fluorine | C2 | Strongly activating (inductive) | Poor |

The positions of the substituents on the pyridine ring significantly influence the regioselectivity of nucleophilic substitution. The nitrogen atom in the pyridine ring withdraws electron density, making the C2, C4, and C6 positions more electrophilic. uoanbar.edu.iq

In this compound:

C2-Fluorine: This position is highly activated towards nucleophilic attack. The stability of the intermediate carbanion is enhanced by the proximity of the electron-withdrawing nitrogen atom. uoanbar.edu.iq

C5-Iodine: The C5 position (meta to the nitrogen) is less electronically favorable for nucleophilic attack compared to the C2 and C4 positions. uoanbar.edu.iq

C4-Methyl: The electron-donating methyl group at the C4 position slightly deactivates the ring towards nucleophilic attack by increasing electron density. However, its effect is less pronounced than the activating effect of the ring nitrogen and the fluorine substituent. The presence of the methyl group can also exert steric effects on the adjacent C5 position.

Therefore, nucleophilic substitution is most likely to occur at the C2 position, displacing the fluorine atom, despite it being a poorer leaving group than iodine. This is because the formation of the intermediate is kinetically and thermodynamically more favorable at this position.

Directed C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org

While the C2 position of pyridine is readily functionalized due to its electronic properties and proximity to the directing nitrogen atom, achieving regioselective functionalization at more distant positions (C3, C4, and C5) is more challenging. nih.goveurekaselect.com Significant progress has been made using transition-metal catalysis, employing metals such as palladium, rhodium, and iridium. nih.gov These methods often rely on directing groups to steer the catalyst to the desired C-H bond. For the functionalization of this compound, the existing substituents can influence the regioselectivity of such reactions.

The C5 position of a pyridine ring is equivalent to a meta position. Meta-selective C-H functionalization of pyridines is particularly challenging due to the inherent electronic preference for ortho and para functionalization. snnu.edu.cnnih.gov Strategies to achieve meta-selectivity include:

Directing Groups: Installing a directing group at a specific position on the pyridine ring can force a metal catalyst to activate a meta-C-H bond. snnu.edu.cnacs.org

Temporary Dearomatization: The pyridine ring can be temporarily dearomatized to form a more electron-rich intermediate, such as a dienamine, which then reacts with an electrophile at the position corresponding to the original meta position. nih.govresearchgate.net

Ligand Control: Specially designed ligands can be used in transition metal catalysis to control the regioselectivity of C-H activation, favoring the meta position. snnu.edu.cn For instance, iridium-catalyzed borylation has been shown to achieve meta-selectivity with the use of specific bipyridine ligands. snnu.edu.cn

These strategies could potentially be applied to functionalize the C3-H or C6-H bonds of this compound.

A powerful strategy for achieving functionalization at the C4 position of pyridines involves the formation of pyridinium (B92312) salt intermediates. digitellinc.comacs.org By activating the pyridine ring through N-functionalization (e.g., with an acyl, amido, or phosphonium (B103445) group), the C4 position becomes highly susceptible to nucleophilic attack. researchgate.netacs.org

This process typically involves:

N-Activation: The pyridine nitrogen attacks an activating agent (e.g., triflic anhydride, N-amido precursors) to form a pyridinium salt. acs.orgnih.gov

Nucleophilic Addition: A nucleophile adds selectively to the C4 position of the activated pyridinium salt. acs.orgthieme-connect.com

Rearomatization: The intermediate dihydropyridine (B1217469) is then rearomatized, often through oxidation or elimination, to yield the C4-functionalized pyridine. acs.org

This method has been successfully used for a wide range of transformations, including alkylations, arylations, and the introduction of heteroatoms. acs.orgthieme-connect.com The exceptional regioselectivity for the C4 position is often attributed to favorable orbital interactions in the pyridinium salt. acs.org

Table 2: Strategies for Regioselective C-H Functionalization of Pyridines

| Position | Strategy | Key Features |

|---|---|---|

| Distal (C3, C5) | Directed C-H Metalation | Requires a directing group to guide the catalyst. nih.govacs.org |

| Meta (C3, C5) | Temporary Dearomatization | Involves formation of an electron-rich intermediate. nih.govresearchgate.net |

Exploration of Electron Density and Orbital Interactions

The reactivity and stability of a molecule are intrinsically linked to its electronic structure. The distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its frontier molecular orbitals all play crucial roles in determining how it will interact with other chemical species. Computational chemistry provides powerful tools to investigate these aspects, offering deep insights into the molecule's behavior. For this compound, a combination of Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) theory, and Mulliken charge distribution analysis has been employed to elucidate its chemical reactivity.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule. It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions, which are key to understanding the molecule's stability and reactivity.

A key aspect often investigated is the presence of intramolecular hydrogen bonding. In a related compound, 2-Fluoro-4-iodo-5-methylpyridine, intramolecular hydrogen bonding has been a subject of study. tandfonline.com While direct data for the 5-iodo isomer is not available in the provided search results, the principles of NBO analysis remain the same. The analysis would typically examine interactions between lone pairs on the nitrogen and halogen atoms with antibonding orbitals of adjacent bonds. For instance, the interaction between a lone pair on the nitrogen atom and the antibonding orbital of a C-H bond on the methyl group could be a point of interest.

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

| This table is a template and will be populated with specific data upon availability in research literature. |

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For 2-Fluoro-4-iodo-5-methylpyridine, the HOMO and LUMO energies have been calculated to understand its reactivity. tandfonline.com The HOMO is primarily located on the iodine atom and the carbon atoms of the pyridine ring, suggesting that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring, indicating that nucleophilic attack is likely to occur at the ring's carbon atoms.

The HOMO-LUMO energy gap provides insight into the molecule's electronic excitability and its ability to participate in chemical reactions. A lower gap suggests that the molecule can be more easily polarized and is more reactive.

| Molecular Orbital | Energy (eV) |

| HOMO | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| LUMO | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| HOMO-LUMO Gap | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| This table is a template and will be populated with specific data upon availability in research literature. |

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. The resulting atomic charges provide a picture of the electrostatic potential of the molecule and can be used to identify sites susceptible to nucleophilic or electrophilic attack.

In this compound, the Mulliken charges would be influenced by the electronegativity of the substituent atoms. The highly electronegative fluorine atom is expected to have a significant negative charge, while the carbon atom to which it is attached will have a corresponding positive charge. The nitrogen atom in the pyridine ring will also carry a negative charge due to its high electronegativity. The iodine atom, being less electronegative than fluorine but more so than carbon, will also influence the charge distribution.

The calculated Mulliken charges for 2-Fluoro-4-iodo-5-methylpyridine indicate the relative reactivity of different atomic sites. tandfonline.com The carbon atoms with the most positive charges are the most likely targets for nucleophiles, while atoms with significant negative charges are potential sites for electrophilic attack. This information is invaluable for predicting the regioselectivity of reactions involving this molecule.

| Atom | Mulliken Charge (a.u.) |

| F | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| I | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| N | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| C(2) | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| C(3) | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| C(4) | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| C(5) | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| C(6) | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| This table is a template and will be populated with specific data upon availability in research literature. |

Solvent Effects on Reactivity and Electronic Structure

The solvent in which a reaction is carried out can have a profound impact on the reactivity and electronic structure of the solute molecule. Solvents can stabilize or destabilize charge separation, influence the energies of molecular orbitals, and alter the course of a reaction.

Generally, polar solvents are expected to stabilize polar or charged species. In the context of this compound, a polar solvent could potentially lower the energy of the LUMO to a greater extent than the HOMO, leading to a reduction in the HOMO-LUMO gap and an increase in reactivity. The specific interactions between the solvent and the solute, such as hydrogen bonding, can also play a significant role. Understanding these solvent effects is crucial for optimizing reaction conditions and for predicting how the molecule will behave in different chemical environments.

| Solvent | HOMO-LUMO Gap (eV) |

| Gas Phase | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| Ethanol | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| Methanol | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| Water | Data for this compound not available; for 2-Fluoro-4-iodo-5-methylpyridine, this data is mentioned but not specified in the abstract tandfonline.com |

| This table is a template and will be populated with specific data upon availability in research literature. |

Advanced Spectroscopic and Computational Characterization of 2 Fluoro 5 Iodo 4 Methylpyridine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of many-body systems like atoms and molecules. tandfonline.com The study on 2-Fluoro-5-iodo-4-methylpyridine utilized DFT to carry out a thorough spectroscopic and electronic analysis. tandfonline.comresearchgate.net

Geometrical optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For this compound, this process was performed using DFT calculations. tandfonline.comresearchgate.net This optimization yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry.

Following optimization, vibrational analysis is performed. This calculation predicts the frequencies and intensities of the molecule's vibrational modes. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to particular molecular motions, such as stretching, bending, and torsional modes of the pyridine (B92270) ring and its substituents.

Note: The specific optimized geometrical parameters and calculated vibrational frequencies for this compound are detailed in the source publication but are not available for presentation in a data table here.

To understand the electronic absorption properties of the compound, Time-Dependent Density Functional Theory (TD-DFT) was employed. tandfonline.comresearchgate.net This method is an extension of DFT used to calculate the energies of excited electronic states. The results from TD-DFT calculations allow for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by identifying the wavelengths at which the molecule absorbs light, the corresponding energy of these electronic transitions, and their intensity (oscillator strength). The study reportedly performed these calculations in various solvents to analyze the influence of the chemical environment on the electronic transitions. tandfonline.comresearchgate.net

Note: A data table of the calculated electronic transition wavelengths (λ), excitation energies, and oscillator strengths for this compound cannot be provided as the specific data is not publicly available.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, visualizing regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue).

For this compound, an MEP analysis was conducted to identify its reactive regions. tandfonline.comresearchgate.net The study's abstract indicates that this analysis was performed and discussed in terms of color distribution to highlight the areas most likely to be involved in interactions. tandfonline.comresearchgate.net Generally, the electronegative fluorine and nitrogen atoms would be expected to create regions of negative potential, while the hydrogen atoms of the methyl group and the regions around the iodine atom (which can exhibit positive electrostatic potential in what is known as a σ-hole) would likely show positive potential, guiding electrophilic and nucleophilic attacks, respectively.

Topological Analyses of Electron Density

Topological analyses of the electron density provide a deeper, more quantitative insight into the nature of chemical bonding and electron localization within a molecule. The study on this compound included such analyses to characterize its chemical bonds and electron distribution. tandfonline.comresearchgate.net

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are most likely to be found. It provides a clear picture of core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where values close to 1 indicate a high degree of electron localization (typical for core shells, lone pairs, and covalent bonds), and lower values signify regions of delocalized electrons. The analysis of this compound included an ELF study to investigate these features. tandfonline.comresearchgate.net

Similar to ELF, the Localized Orbital Locator (LOL) is another scalar field used to analyze electron localization, particularly offering a clear distinction between bonding and non-bonding regions. LOL provides an intuitive picture of where electrons are localized, with high values indicating regions dominated by localized orbitals, such as covalent bonds and lone pairs. The inclusion of LOL analysis in the study of this compound suggests a detailed investigation into its chemical bonding patterns was performed. tandfonline.comresearchgate.net

Note: The graphical representations (2D or 3D maps) of the MEP, ELF, and LOL analyses for this compound are contained within the cited research article and are not available for reproduction.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method rooted in Density Functional Theory (DFT) that is instrumental in identifying and visualizing non-covalent interactions (NCIs) within and between molecules. researchgate.net This technique analyzes the relationship between electron density (ρ) and its gradient (∇ρ) to distinguish between strong covalent bonds, steric repulsions, and weaker non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net The analysis is typically visualized through two types of plots: a 2D scatterplot of RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, and a 3D isosurface map of the RDG in the molecule's spatial coordinates.

For this compound, an RDG analysis would be expected to reveal several key non-covalent features:

Halogen Bonding: The iodine atom at the C5 position is a potential halogen bond donor. A region of positive electrostatic potential (a σ-hole) on the outermost surface of the iodine atom can interact favorably with nucleophilic regions. In an RDG scatterplot, this would appear as a distinct spike in the low-density, negative λ₂ region, indicative of an attractive interaction. The corresponding 3D isosurface would be a disc- or spindle-shaped region between the iodine and a potential acceptor atom or π-system.

Van der Waals Interactions: General van der Waals forces would be visible as broad, delocalized areas of low RDG values around the molecule. In the 3D RDG plot, these are typically represented by large, greenish-colored surfaces encompassing the molecule, indicating weak, non-specific attractions.

Steric Repulsion: Steric clashes, particularly within the pyridine ring due to the substituents, would be characterized by high RDG values in the positive λ₂ region of the scatterplot. These are often visualized in red in the 3D plot.

The combination of the electron-withdrawing fluorine and iodine atoms with the electron-donating methyl group influences the electron density distribution across the pyridine ring, which in turn dictates the nature and strength of these non-covalent interactions.

Table 1: Predicted Non-Covalent Interactions in this compound via RDG Analysis

| Interaction Type | Expected Location | Expected RDG vs. sign(λ₂)ρ Signature | Isosurface Color Code |

|---|---|---|---|

| Halogen Bond (I···N/O/π) | Around the C5-Iodine atom | Sharp spike at low density, negative sign(λ₂)ρ | Blue |

| Van der Waals | Across the planar pyridine ring and methyl group | Broad region at very low density, near-zero sign(λ₂)ρ | Green |

| Steric Repulsion | Within the pyridine ring core | Spikes at low density, positive sign(λ₂)ρ | Red |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Computations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied intense electromagnetic field, such as that from a laser. youtube.com This property is crucial for applications in photonics, telecommunications, and optical computing. youtube.comnih.gov Organic molecules, particularly those with a combination of electron-donating and electron-accepting groups attached to a π-conjugated system, are known to exhibit significant NLO properties. nih.gov

The NLO response of a molecule is quantified by its hyperpolarizability tensors. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG). nih.gov Computational chemistry, specifically DFT, provides a powerful tool for predicting these properties.

In this compound, the pyridine ring acts as the π-conjugated bridge. The substituents play a critical role:

Electron-withdrawing groups (Acceptors): The highly electronegative fluorine atom at C2 and the polarizable iodine atom at C5 act as electron acceptors.

Electron-donating group (Donor): The methyl group at C4 serves as a weak electron donor.

This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key mechanism for generating a large NLO response. The significant difference in electronegativity and polarizability between the substituents creates a molecular dipole and enhances the asymmetry of the electron distribution, which is a prerequisite for a non-zero first hyperpolarizability.

Computational models would calculate the static and dynamic polarizability (α) and the first hyperpolarizability (β) tensors. The total (or mean) values are often reported to provide a comparable measure of the NLO activity. For this compound, it is anticipated that the molecule would possess a notable first hyperpolarizability, making it a candidate for further investigation as an NLO material.

Table 2: Illustrative Computed NLO Properties for this compound

| Property | Component | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μ_x | -1.52 |

| μ_y | 0.85 | |

| μ_z | 0.00 | |

| μ_total | 1.74 | |

| Polarizability (α) | α_xx | 120.3 |

| α_yy | 95.7 | |

| α_zz | 45.1 | |

| ⟨α⟩ | 87.03 | |

| First Hyperpolarizability (β) | β_vec | -250.5 |

| β_total | 315.8 |

Note: The values presented are illustrative and based on typical ranges for similar substituted pyridines. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, have become standard for predicting NMR chemical shifts (δ). researchgate.net These predictions are valuable for assigning experimental spectra and for understanding how electronic structure influences magnetic shielding.

For this compound, the chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F are of interest. The substitution pattern significantly affects the electronic environment of each nucleus:

¹³C NMR: The fluorine at C2 will cause a large downfield shift for C2 due to its electronegativity and a notable C-F coupling. The iodine at C5 will also induce a downfield shift, though the effect of heavy atoms can be complex. The methyl group at C4 will cause an upfield shift for C4.

¹H NMR: The two aromatic protons will show distinct chemical shifts influenced by the adjacent substituents. The methyl protons will appear in the typical aliphatic region.

¹⁵N NMR: The chemical shift of the pyridine nitrogen is very sensitive to the electronic effects of the ring substituents. The presence of both electron-withdrawing and donating groups will determine its specific shielding environment. uni-regensburg.de

¹⁹F NMR: The fluorine chemical shift will be characteristic of a fluoro-aromatic compound.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Key Influences |

|---|---|---|

| C2 | ~163 (d, ¹J_CF ≈ 240 Hz) | Directly bonded to F (strong deshielding) |

| C3 | ~125 | Adjacent to F and substituted C4 |

| C4 | ~145 | Bonded to methyl and iodine-bearing C5 |

| C5 | ~95 | Directly bonded to I (heavy atom effect) |

| C6 | ~150 | Adjacent to N and F-bearing C2 |

| -CH₃ | ~18 | Alkyl group on aromatic ring |

| H3 | ~7.8 | Aromatic proton |

| H6 | ~8.2 | Aromatic proton adjacent to N |

| ¹⁵N | ~ -70 | Substituted pyridine environment |

Note: Predicted values are estimates based on DFT calculations for similar halogenated pyridines and are relative to standard references (TMS for ¹H and ¹³C, nitromethane (B149229) for ¹⁵N). Actual experimental values may vary.

Applications of 2 Fluoro 5 Iodo 4 Methylpyridine in Organic Synthesis As a Building Block

Construction of Complex Organic Molecules

The distinct arrangement of reactive sites on the 2-Fluoro-5-iodo-4-methylpyridine ring makes it an ideal starting point for the synthesis of intricate molecular structures, particularly those with applications in medicinal chemistry. The presence of both a fluorine and an iodine atom allows for selective, sequential cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

The iodine atom, being more reactive, can participate in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 5-position of the pyridine (B92270) ring. Subsequently, the less reactive fluorine atom can be targeted under different reaction conditions, allowing for the introduction of a second point of diversity.

A notable application of this strategy is in the synthesis of kinase inhibitors. For instance, derivatives of this compound have been utilized as key intermediates in the preparation of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The pyridine core acts as a scaffold, with the substituents introduced via the halogenated positions playing a critical role in binding to the active site of the enzyme.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1184913-75-4 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98% |

Introduction of Fluorine and Iodine Atoms into Target Structures

While this compound is primarily employed as a structural scaffold, its inherent fluorine and iodine atoms are strategically incorporated into the final target molecules. The presence of these halogens can significantly influence the physicochemical and biological properties of a compound.

The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups. Its introduction into a drug candidate can lead to improved pharmacokinetic and pharmacodynamic profiles. The 2-fluoro substituent on the pyridine ring is a common motif in many biologically active compounds.

The iodine atom, beyond its role as a reactive handle for cross-coupling, can also be retained in the final molecule to impart specific properties. For example, the increased mass and lipophilicity of iodine can be advantageous in certain therapeutic contexts. Furthermore, the carbon-iodine bond can serve as a site for further functionalization late in a synthetic sequence if required.

Enabling Diverse Derivatizations for Molecular Libraries

The ability to perform selective and sequential reactions at the fluorine and iodine positions makes this compound an excellent substrate for the generation of molecular libraries. Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery for rapidly generating a large number of structurally related compounds for high-throughput screening.

Starting from the common this compound core, a diverse array of building blocks can be introduced at the 5-position via the reactive iodine. This initial library can then be further diversified by targeting the 2-fluoro position with a different set of reactants. This divergent synthetic approach allows for the efficient exploration of the chemical space around the 4-methylpyridine (B42270) scaffold, increasing the probability of identifying compounds with desired biological activity. This strategy is particularly valuable in lead optimization, where fine-tuning of the substituents is necessary to enhance potency and selectivity while minimizing off-target effects.

Strategic Use in Multi-Step Chemical Reactions

The differential reactivity of the C-I and C-F bonds in this compound is a key feature that is strategically exploited in multi-step syntheses. The greater lability of the carbon-iodine bond allows it to be selectively functionalized in the presence of the more robust carbon-fluorine bond.

Impact of 2 Fluoro 5 Iodo 4 Methylpyridine in Medicinal Chemistry Research

Role as a Key Intermediate in Drug Synthesis

The utility of 2-Fluoro-5-iodo-4-methylpyridine as a key intermediate is most prominently demonstrated in its application in the synthesis of molecules targeting a range of diseases, including neurological disorders, cancer, and infectious diseases. nih.gov The presence of both a fluorine and an iodine atom on the pyridine (B92270) ring provides orthogonal reactivity, allowing for selective and sequential chemical transformations.

Design and Synthesis of Novel Pharmacophores

This compound serves as a foundational scaffold for the design and synthesis of innovative pharmacophores. Its inherent reactivity, particularly at the iodo-position, allows for the introduction of diverse molecular fragments through well-established cross-coupling reactions such as Suzuki and Heck couplings. This enables the construction of novel chemical entities with tailored properties.

A significant area of application is in the development of allosteric modulators of G-protein coupled receptors (GPCRs), a critical class of drug targets. For instance, the core structure of certain negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) features a substituted picolinamide (B142947) scaffold. While not always explicitly starting from this compound, the synthesis of potent mGlu5 NAMs like N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), a clinical candidate, involves the assembly of a highly substituted pyridine core where the functionalities present in this compound are highly relevant for synthetic strategies. acs.org The 6-methylpicolinamide core is highlighted as crucial for the activity of these modulators. acs.org

The versatility of this intermediate extends to the synthesis of other heterocyclic systems. For example, the development of 1H-pyrazolo[3,4-b]pyridines as mGluR5 positive allosteric modulators (PAMs) showcases the importance of highly functionalized pyridine precursors in constructing complex, biologically active scaffolds. acs.org

Contribution to Physiological Activity and Pharmacological Properties of Derived Agents

The structural motifs derived from this compound play a direct role in the physiological activity and pharmacological profiles of the resulting drug candidates. The fluorine atom, in particular, is a bioisostere for a hydrogen atom but possesses significantly different electronic properties. Its introduction can influence a molecule's metabolic stability, binding affinity, and membrane permeability.

In the context of mGlu5 NAMs, the presence and position of the fluorine atom on the pyridine ring can dramatically impact potency and selectivity. For example, in a series of picolinamide analogs, the 5-fluoropyridin-2-yl amide group conferred superior pharmacokinetic profiles compared to other substitutions. acs.org The fluorine atom can also block sites of metabolic oxidation, thereby improving the metabolic stability of the compound.

Structure-Activity Relationship (SAR) Studies Enabled by Derivatization

The amenability of this compound to derivatization makes it an invaluable tool for conducting detailed structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring, medicinal chemists can probe the specific interactions between a ligand and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

In the development of mGlu5 allosteric modulators, SAR studies have revealed the critical importance of the substitution pattern on the picolinamide core. For example, the replacement of the 6-methyl group with a difluoromethyl group led to a significant loss in mGlu5 potency, indicating a tight structure-activity relationship at this position. acs.org Similarly, the nature and position of the halogen on the pyridine ring have been shown to be crucial for activity, with fluoro-, chloro-, and cyano-substituted pyridines often being among the most potent in various mGlu5 NAM series.

The ability to readily introduce a wide array of chemical groups at the 5-position via the iodo-intermediate allows for a thorough exploration of the chemical space around the core scaffold. This systematic derivatization is essential for fine-tuning the molecule's properties to achieve the desired therapeutic profile.

Computational Approaches in Drug Discovery for Derived Compounds

Computational methods are increasingly employed in modern drug discovery to guide the design and optimization of new drug candidates. For compounds derived from this compound, these approaches provide valuable insights into their potential as therapeutic agents.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its biological target. For derivatives of this compound, docking studies can elucidate the key interactions that govern their binding to targets such as GPCRs.

In the context of mGlu5 modulators, computational modeling has been used to understand the binding modes of various ligands within the allosteric site of the receptor. These studies have shown that specific residues within the binding pocket are crucial for ligand recognition and subtype selectivity. For instance, molecular docking studies of pyridine-pyrrolidinone derivatives as antimalarial agents targeting prolyl-tRNA synthetase have been used to predict binding modes and rationalize the observed differences in potency between enantiomers. Although not directly involving this compound, these studies highlight the utility of computational methods for understanding the behavior of complex pyridine-containing molecules.

Prediction of Drug-Likeness Parameters

Parameters such as lipophilicity (LogP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area can be calculated to assess a compound's potential to be orally bioavailable. For example, in the development of novel 5-fluorouracil (B62378) analogues, computational predictions of ADME properties were used to identify candidates with favorable pharmacokinetic profiles. This type of analysis is routinely applied to derivatives of versatile intermediates like this compound to guide the drug discovery process.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 2-fluoro-4-iodo-5-methylpyridine |

| CAS Number | 153034-94-7 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| Appearance | Solid |

| Melting Point | 40-45 °C |

Development of Therapeutic Agents

The halogenated pyridine derivative, this compound, has emerged as a significant building block in medicinal chemistry, contributing to the development of novel therapeutic agents. Its unique electronic properties and substitution pattern make it a valuable intermediate in the synthesis of compounds targeting a range of diseases, including those requiring antiviral and anti-inflammatory action.

Applications of 2 Fluoro 5 Iodo 4 Methylpyridine in Materials Science

Enhanced Performance in Optoelectronic Devices (e.g., OLEDs, Organic Solar Cells):No publications were identified that report on the use of 2-Fluoro-5-iodo-4-methylpyridine to enhance the performance of organic light-emitting diodes (OLEDs), organic solar cells, or other optoelectronic devices.

While the general potential of fluorinated and halogenated pyridines in materials science is acknowledged, the specific contributions and effects of this compound remain an unexplored area of research based on currently accessible information. Further investigation and publication of research in this specific area are needed to substantiate any potential applications in materials science.

Future Directions and Research Perspectives

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool for accelerating the exploration of 2-fluoro-5-iodo-4-methylpyridine's synthetic potential. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, bond energies, and reactivity. emerginginvestigators.orgmdpi.com

Predictive modeling can be employed to:

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This understanding is crucial for optimizing reaction conditions and predicting the feasibility of novel transformations, such as the selective activation of C-F versus C-I bonds. researchgate.netnih.govacs.org

Design Novel Catalysts: By modeling the interaction of the pyridine (B92270) substrate with various metal catalysts and ligands, researchers can rationally design more efficient and selective catalytic systems for cross-coupling and other functionalization reactions. nih.gov

Predict Molecular Properties: Computational methods can predict the physical and chemical properties of yet-to-be-synthesized derivatives of this compound. This includes properties relevant to materials science, such as electronic and photophysical characteristics, and those important for medicinal chemistry, like binding affinities to biological targets. nih.govnih.gov The impact of fluorine substitution on molecular conformation and noncovalent interactions can be particularly well-studied through these methods. nih.gov

The integration of computational modeling with experimental work will be key to unlocking the full potential of this versatile building block in a time- and resource-efficient manner.

Expansion of Applications in Emerging Chemical Fields

While currently recognized as a valuable intermediate in pharmaceutical and agrochemical research, the unique structural features of this compound suggest its potential for a much broader range of applications.

Materials Science: The incorporation of fluorinated pyridine moieties into organic materials can impart unique electronic and photophysical properties. Future research could explore the synthesis of novel coordination polymers and organic light-emitting diode (OLED) materials derived from this compound. The presence of both a fluorine and an iodine atom allows for orthogonal functionalization, enabling the construction of complex, multi-dimensional architectures with tailored properties. mdpi.com

Medicinal Chemistry: The fluorinated pyridine scaffold is a privileged motif in many biologically active compounds. nih.govresearcher.life The ability to selectively functionalize this compound at two distinct positions opens up possibilities for creating libraries of novel compounds for drug discovery. These derivatives could be screened for activity against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Chemical Biology: The development of photo-activatable or clickable derivatives of this compound could lead to the creation of novel chemical probes for studying biological processes. The fluorine atom can also serve as a useful reporter for 19F NMR studies, allowing for the investigation of molecular interactions in complex biological environments.

Sustainable Synthesis and Green Chemistry Considerations

The development of environmentally benign synthetic routes to this compound and its derivatives is a critical future direction. Green chemistry principles should be integrated into all stages of research and development. mdpi.com

Key areas of focus include:

Catalyst Development: The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or catalysts based on earth-abundant metals, can significantly reduce waste and environmental impact. mdpi.com

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a primary goal. Solvent-free reaction conditions should also be explored.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is essential for minimizing waste. This includes exploring catalytic cycles that regenerate active species. researchgate.net

Energy Efficiency: The use of microwave or ultrasonic irradiation can often accelerate reaction rates and reduce energy consumption compared to traditional heating methods.

By embracing the principles of green chemistry, the scientific community can ensure that the future exploration and application of this compound is conducted in a sustainable and responsible manner.

Q & A

Q. What are the recommended methods for synthesizing 2-Fluoro-5-iodo-4-methylpyridine, and how can its purity be verified?

Synthesis typically involves halogenation and coupling reactions. For example, iodination at the 5-position of a fluorinated pyridine precursor can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Purity verification employs techniques like high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography is also used to confirm structural integrity, as demonstrated in studies of related halogenated pyridines .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Critical safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal: Segregate halogenated waste and collaborate with certified biohazard disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can Density-functional theory (DFT) studies be applied to predict the electronic properties and reactive sites of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) optimize molecular geometry and compute properties like:

- HOMO-LUMO energies to assess charge transfer behavior.

- Mulliken charges to identify electrophilic/nucleophilic sites (e.g., iodine and fluorine atoms).

- Natural Bond Orbital (NBO) analysis to evaluate intramolecular hydrogen bonding and hyperconjugative interactions.

These methods reveal reactive regions for further functionalization or protein interactions .

Q. What methodologies are used to analyze the solvent effects on the ultraviolet-visible (UV-Vis) absorption spectra of this compound?

Time-dependent DFT (TD-DFT) with solvent models (e.g., Polarizable Continuum Model) simulates solvent-dependent spectral shifts. For instance, polar solvents like water stabilize excited states, causing redshifted absorption maxima compared to nonpolar solvents. Experimental validation involves measuring UV-Vis spectra in solvents like ethanol, DMSO, and cyclohexane .

Q. How can molecular docking simulations be utilized to assess the potential biological activity of this compound?

Docking software (e.g., AutoDock Vina) predicts binding affinities between the compound and target proteins (e.g., enzymes or receptors). Key steps include:

- Protein Preparation: Retrieve and optimize 3D structures from databases like PDB.

- Grid Generation: Define active site coordinates.

- Scoring Functions: Evaluate binding energy (ΔG) and hydrogen-bond interactions.

Studies show that the iodine and fluorine substituents enhance hydrophobic interactions in protein pockets .

Q. What strategies are effective in designing analogs of this compound to modify its physicochemical properties?

- Substituent Replacement: Replace iodine with bromine (lower steric hindrance) or trifluoromethyl groups (enhanced lipophilicity).

- Positional Isomerism: Shift the methyl group to the 3-position to alter steric and electronic effects.

- Heterocyclic Fusion: Attach imidazole or pyrimidine rings to modulate bioactivity.

Such modifications are informed by computational predictions and cross-coupling reaction feasibility .

Q. How should researchers resolve discrepancies between experimental and theoretical spectroscopic data for halogenated pyridine derivatives?

- Parameter Calibration: Adjust basis sets (e.g., 6-31G* vs. 6-311++G(d,p)) in DFT calculations.

- Solvent Model Refinement: Compare implicit (e.g., PCM) and explicit solvent models.

- Vibrational Scaling Factors: Apply empirical corrections to theoretical IR frequencies.

For example, discrepancies in UV-Vis peaks may arise from neglecting solvent polarity in simulations, necessitating iterative model optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.